molecular formula C10H9Cl2N3O B8041146 5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine

5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine

Cat. No.: B8041146
M. Wt: 258.10 g/mol
InChI Key: BGVWWVBGEWVAKI-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound belongs to the benzotriazine family, characterized by a triazine ring fused with a benzene ring, and is further modified with chloro and propan-2-yloxy groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Properties

IUPAC Name

5,7-dichloro-3-propan-2-yloxy-1,2,4-benzotriazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O/c1-5(2)16-10-13-9-7(12)3-6(11)4-8(9)14-15-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVWWVBGEWVAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC2=C(C=C(C=C2Cl)Cl)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 1,2,4-benzotriazine, followed by the introduction of the propan-2-yloxy group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The propan-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzotriazine derivative.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Catalysts: Triethylamine and other bases are often employed to facilitate nucleophilic substitution.

    Solvents: Dichloromethane, acetonitrile, and ethanol are frequently used solvents.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5,7-diamino-3-propan-2-yloxy-1,2,4-benzotriazine derivative.

Scientific Research Applications

5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-1,2,4-benzotriazine: Lacks the propan-2-yloxy group, making it less versatile in certain reactions.

    3-Propan-2-yloxy-1,2,4-benzotriazine:

Uniqueness

5,7-Dichloro-3-propan-2-yloxy-1,2,4-benzotriazine is unique due to the presence of both chloro and propan-2-yloxy groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its simpler analogs.

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